molecular formula C27H30O15 B135439 Kaempferol-3-O-glucosyl(1-2)rhamnoside CAS No. 142451-65-8

Kaempferol-3-O-glucosyl(1-2)rhamnoside

Cat. No.: B135439
CAS No.: 142451-65-8
M. Wt: 594.5 g/mol
InChI Key: BCNBWICEIXAVQF-DLVIKRKZSA-N
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Description

Kaempferol-3-O-glucosyl(1-2)rhamnoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . It is commonly found in plants such as Ginkgo biloba and various medicinal herbs .

Scientific Research Applications

Kaempferol-3-O-glucosyl(1-2)rhamnoside has a wide range of scientific research applications:

Mechanism of Action

Kaempferol-3-O-glucosyl(1-2)rhamnoside has notable biological activities. It has been found to inhibit the proliferation of breast cancer cells, the absorption of glucose in the intestines, and the self-assembly of beta amyloids . It is suggested that this compound likely acts on PGE2, GSK3β, and PPARγ .

Future Directions

Further studies are needed to clarify the mechanism of Kaempferol-3-O-glucosyl(1-2)rhamnoside action in central nervous system diseases as well as the impact of glycosylation on its bioactivity . It may provide the theoretical basis for finding lead compounds for novel anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol-3-O-glucosyl(1-2)rhamnoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. Enzymes such as β-glucosidase and α-L-rhamnosidase are used to hydrolyze kaempferol glycosides to produce this compound . Additionally, engineered microorganisms like Escherichia coli can be used to produce this compound from glucose by introducing specific flavonoid biosynthetic genes .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, including the fermentation of engineered microorganisms. This method is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Kaempferol-3-O-glucosyl(1-2)rhamnoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include simpler phenolic compounds such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .

Comparison with Similar Compounds

Kaempferol-3-O-glucosyl(1-2)rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides. Similar compounds include:

This compound stands out due to its unique combination of glucose and rhamnose, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(32)21(36)25(42-26-22(37)20(35)18(33)15(8-28)40-26)27(38-9)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBWICEIXAVQF-DLVIKRKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162045
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142451-65-8
Record name 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142451-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142451658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-O-glucosyl(1-2)rhamnoside
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